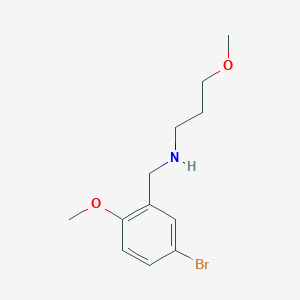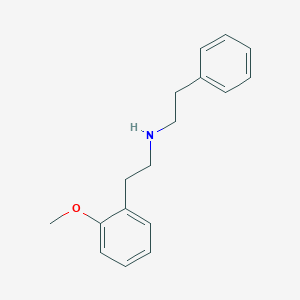![molecular formula C22H15FN4OS B262112 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, bacterial infections, and inflammation. In
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the inhibition of various cellular pathways. In cancer cells, this compound inhibits the activity of several enzymes involved in cell proliferation and induces apoptosis by activating caspase enzymes. In bacteria, this compound inhibits the activity of enzymes involved in cell wall synthesis and disrupts bacterial membrane integrity. Inflammation is inhibited by the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been extensively studied in vitro and in vivo. This compound has been found to exhibit low toxicity and has been shown to be well-tolerated in animal studies. Additionally, this compound has been found to exhibit good bioavailability and pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments include its broad-spectrum activity against cancer cells and bacteria, its low toxicity, and its good bioavailability and pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in humans and the need for optimization of the synthesis method to improve yield and reproducibility.
Orientations Futures
Several future directions for the study of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been identified. These include the optimization of the synthesis method to improve yield and reproducibility, the investigation of the compound's efficacy and safety in clinical trials, the exploration of the compound's potential as a combination therapy with other anticancer or antibacterial agents, and the investigation of the compound's potential in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a promising chemical compound that has shown potential in the treatment of various diseases. The synthesis method for this compound has been found to be efficient and reproducible, and the compound has been shown to exhibit broad-spectrum activity against cancer cells and bacteria, as well as anti-inflammatory activity. Future research directions for this compound include the optimization of the synthesis method, the investigation of its efficacy and safety in clinical trials, and the exploration of its potential in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the condensation of 4-fluoroaniline with 2-methyl-3-indolylglyoxal, followed by cyclization with thiosemicarbazide and subsequent oxidation. This method has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been extensively studied in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells, inducing apoptosis, and inhibiting angiogenesis. It has also been shown to possess antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Formule moléculaire |
C22H15FN4OS |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
5-amino-3-(4-fluorophenyl)-6-[(E)-(2-methylindol-3-ylidene)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H15FN4OS/c1-12-16(15-4-2-3-5-18(15)25-12)10-17-20(24)27-19(11-29-22(27)26-21(17)28)13-6-8-14(23)9-7-13/h2-11H,24H2,1H3/b16-10- |
Clé InChI |
DANZTQSICSWARF-YBEGLDIGSA-N |
SMILES isomérique |
CC\1=NC2=CC=CC=C2/C1=C\C3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
SMILES canonique |
CC1=NC2=CC=CC=C2C1=CC3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)





![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)


![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)